molecular formula C25H28N4O3 B2498151 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1021090-58-3

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2498151
CAS No.: 1021090-58-3
M. Wt: 432.524
InChI Key: LOFXZNQRYPKFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H28N4O3 and its molecular weight is 432.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Compounds

The chemical compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone serves as a precursor or intermediate in the synthesis of various derivative compounds with potential therapeutic applications. Research includes the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds have been synthesized and shown to exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Novel Synthesis Methods

A one-pot Biginelli synthesis method has been developed for novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This efficient synthesis method could pave the way for the creation of new compounds with potential biological activities, showcasing the versatility of the base chemical structure in facilitating diverse chemical reactions (Bhat et al., 2018).

PET Imaging in Parkinson's Disease

The compound has been used in the synthesis of new PET imaging agents, such as [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. This highlights its utility in the development of diagnostic tools for neurodegenerative diseases, providing a basis for further research into its applications in medical imaging (Wang et al., 2017).

Analgesic and Anti-inflammatory Agents

The compound's derivatives have been examined for their analgesic and anti-inflammatory activities, with some showing promising results comparable to standard drugs. This suggests potential applications in the development of new analgesic and anti-inflammatory medications (Gökçe et al., 2005).

Antimicrobial Activities

Synthesis of new pyridine derivatives, including those derived from the base chemical structure, has shown variable and modest antimicrobial activity against selected bacterial and fungal strains. This points to the potential of such compounds in the development of new antimicrobial agents (Patel et al., 2011).

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-4-8-22(9-5-18)32-24-17-23(26-19(2)27-24)28-12-14-29(15-13-28)25(30)16-20-6-10-21(31-3)11-7-20/h4-11,17H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFXZNQRYPKFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.